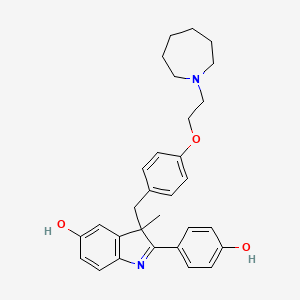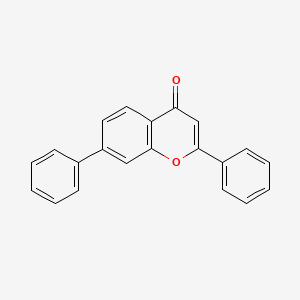
2,7-Diphenyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diphenyl-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 2,7-Diphenyl-4H-chromen-4-one consists of a chromone core with phenyl groups attached at the 2nd and 7th positions, making it a unique and interesting compound for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diphenyl-4H-chromen-4-one typically involves the condensation of appropriate benzaldehydes with chromone derivatives. One common method is the Claisen-Schmidt condensation, where benzaldehyde reacts with chromone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol-water mixture at room temperature .
Industrial Production Methods
Industrial production of 2,7-Diphenyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Diphenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced chromone derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
2,7-Diphenyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,7-Diphenyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in conditions like Alzheimer’s disease . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4H-chromen-4-one: Lacks the additional phenyl group at the 7th position.
4H-chromen-4-one: The parent compound without any phenyl substitutions.
2,3-Diphenyl-4H-chromen-4-one: Phenyl groups at the 2nd and 3rd positions instead of the 2nd and 7th
Uniqueness
2,7-Diphenyl-4H-chromen-4-one is unique due to the specific positioning of the phenyl groups, which can influence its chemical reactivity and biological activity. The presence of phenyl groups at the 2nd and 7th positions can enhance its ability to interact with biological targets and improve its pharmacological properties .
Propriétés
Numéro CAS |
920286-94-8 |
|---|---|
Formule moléculaire |
C21H14O2 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2,7-diphenylchromen-4-one |
InChI |
InChI=1S/C21H14O2/c22-19-14-20(16-9-5-2-6-10-16)23-21-13-17(11-12-18(19)21)15-7-3-1-4-8-15/h1-14H |
Clé InChI |
KVFSNXUPLYLPMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C=C(O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


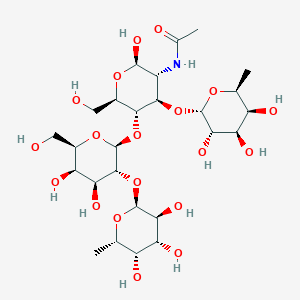
![3-(6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-4-methylbenzoic acid](/img/structure/B15062226.png)
![3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaph osphole](/img/structure/B15062227.png)
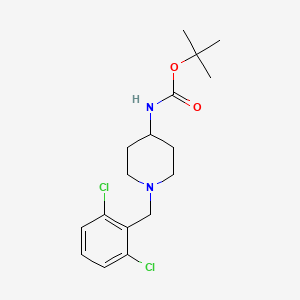
![Ethyl [dimethyl(phenyl)silyl]phenylcarbamate](/img/structure/B15062236.png)
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate](/img/structure/B15062241.png)

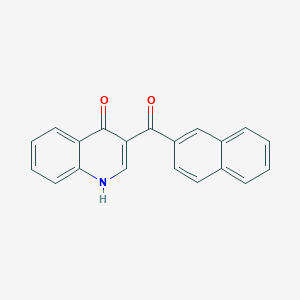
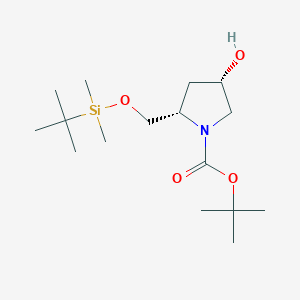
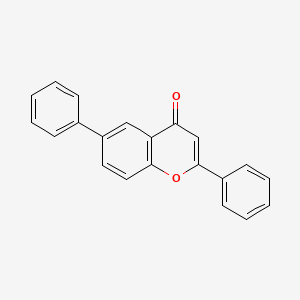

![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)
